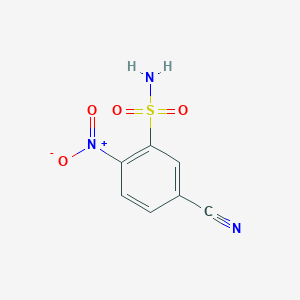

5-Cyano-2-nitrobenzenesulfonamide

Beschreibung

Evolution of Sulfonamide Scaffolds in Modern Chemical Biology

The journey of sulfonamides in science began with the discovery of their antimicrobial properties, which revolutionized medicine in the pre-antibiotic era. Since then, the sulfonamide scaffold has undergone a remarkable evolution, expanding far beyond its initial therapeutic application. In modern chemical biology, these compounds are recognized for their diverse biological activities, which are attributed to their ability to mimic the transition state of various enzymatic reactions and engage in specific hydrogen bonding interactions with biological targets. This has led to the development of sulfonamide-based drugs for a wide range of diseases, including viral infections, cancer, and inflammatory conditions. The structural diversity and synthetic accessibility of sulfonamides continue to make them a fertile ground for the discovery of new bioactive molecules.

Significance of Benzenesulfonamide (B165840) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Benzenesulfonamide derivatives form a cornerstone of modern organic synthesis and medicinal chemistry due to their chemical stability and versatile reactivity. The presence of the sulfonyl group attached to a benzene (B151609) ring allows for a wide array of chemical modifications, enabling the fine-tuning of electronic and steric properties. In medicinal chemistry, the benzenesulfonamide moiety is a common feature in drugs targeting enzymes such as carbonic anhydrases and proteases. The ability of the sulfonamide group to act as a key pharmacophore has cemented its importance in drug design and development. In organic synthesis, benzenesulfonamides are utilized as protecting groups for amines, directing groups for carbon-hydrogen bond activation, and as precursors for the synthesis of complex heterocyclic systems.

Positioning of 5-Cyano-2-nitrobenzenesulfonamide within Benzenesulfonamide Research

Within the broad family of benzenesulfonamides, this compound represents a highly functionalized and reactive scaffold. The strategic placement of a cyano (-CN) and a nitro (-NO2) group on the benzene ring imparts unique electronic properties and offers multiple sites for chemical modification. The electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of the sulfonamide proton.

A closely related compound, 2-cyano-4-nitrobenzenesulfonamide, has been identified as a key building block in the synthesis of complex heterocyclic structures. nih.gov Research has demonstrated its utility in the preparation of imidazo[2,1-a]isoindolones through a cascade reaction involving intramolecular C-arylation followed by cycloaddition and cyclocondensation. nih.gov This highlights the potential of such cyan- and nitro-substituted benzenesulfonamides to serve as precursors for the rapid assembly of diverse and medicinally relevant scaffolds. The unique reactivity profile of this compound positions it as a valuable tool for synthetic chemists seeking to explore novel chemical space and develop innovative synthetic methodologies.

| Property | Description |

| Molecular Formula | C7H5N3O4S |

| Key Functional Groups | Sulfonamide (-SO2NH2), Cyano (-CN), Nitro (-NO2) |

| Parent Scaffold | Benzenesulfonamide |

| Potential Applications | Building block for heterocyclic synthesis, intermediate in medicinal chemistry |

Research Findings on a Closely Related Isomer: 2-Cyano-4-nitrobenzenesulfonamide

Detailed research on the isomer 2-cyano-4-nitrobenzenesulfonamide provides valuable insights into the potential applications of this compound. A key study showcases its role in the synthesis of imidazo[2,1-a]isoindolones. nih.gov

Synthesis and Reaction Cascade

In this synthetic approach, esters of amino acids are reacted with 2-cyano-4-nitrobenzenesulfonyl chloride. The resulting sulfonamides are then alkylated with α-haloketones. Upon heating in a solution of ammonium (B1175870) acetate, these precursors undergo a remarkable one-step transformation to yield the target imidazo[2,1-a]isoindolones. nih.gov This process is underpinned by a key intramolecular C-arylation, followed by spontaneous cycloaddition and cyclocondensation. nih.gov

Two distinct synthetic strategies have been successfully employed:

Solid-phase synthesis: This method utilizes amino acids immobilized on a Wang resin, allowing for the rapid preparation of the target compounds through a cyclative cleavage strategy. nih.gov

Solution-phase synthesis: This traditional approach uses amino acid methyl esters as the starting materials. nih.gov

The study effectively demonstrates that 2-cyano-4-nitrobenzenesulfonamide can serve as a pivotal starting material for the construction of novel isoindole skeletons. nih.gov The entire synthetic sequence, starting from amino acids, involves six reactions, with the final three (C-arylation, isoindole formation, and imidazo[2,1-a]isoindolone cyclization) occurring in a single cascade step. nih.gov This highlights the efficiency and novelty of using such highly functionalized benzenesulfonamides in complex molecule synthesis.

| Synthetic Approach | Starting Materials | Key Features |

| Solid-Phase Synthesis | Amino acids on Wang resin, 2-cyano-4-nitrobenzenesulfonyl chloride, α-haloketones | Rapid preparation, Cyclative cleavage |

| Solution-Phase Synthesis | Amino acid methyl esters, 2-cyano-4-nitrobenzenesulfonyl chloride, α-haloketones | Traditional method |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyano-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)7(3-5)15(9,13)14/h1-3H,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLABOLLOUFGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Cyano 2 Nitrobenzenesulfonamide and Analogues

Direct Synthesis Approaches to 5-Cyano-2-nitrobenzenesulfonamide

The direct synthesis of this compound is a multi-step process that necessitates precise control over regioselectivity. The following subsections detail the critical stages of this synthesis, from the selection of appropriate starting materials to the sequential introduction of the requisite functional groups.

Precursor Selection and Derivatization Strategies

The choice of a suitable precursor is paramount to the successful synthesis of this compound. An ideal starting material would possess functional groups that facilitate the subsequent introduction of the cyano, nitro, and sulfonamide moieties in the desired 1,2,5-substitution pattern. A plausible precursor is 3-aminobenzenesulfonamide, which is commercially available. sigmaaldrich.comnih.gov The amino group at the 3-position can serve as a synthetic handle for the introduction of the cyano group via a Sandmeyer reaction, while the sulfonamide group is already in place.

Another potential starting material is 2-chloro-5-nitrobenzonitrile (B92243). This precursor already contains the cyano and nitro groups in the correct relative positions. The synthetic challenge then becomes the introduction of the sulfonamide group at the 1-position, which can be achieved through nucleophilic aromatic substitution of the chloro group, followed by conversion to the sulfonamide.

The following table summarizes potential precursors and their strategic advantages:

| Precursor | CAS Number | Key Features and Synthetic Strategy |

| 3-Aminobenzenesulfonamide | 98-18-0 | Amino group at the 3-position allows for diazotization and subsequent cyanation via the Sandmeyer reaction to install the cyano group at the 5-position. The sulfonamide group is already present at the 1-position. The final step would be regioselective nitration at the 2-position. sigmaaldrich.comnih.gov |

| 2-Chloro-5-nitrobenzonitrile | Not available | Contains the cyano and nitro groups in the desired relative positions. The synthesis would involve the introduction of a sulfonyl group at the 1-position, likely through a nucleophilic aromatic substitution reaction, followed by conversion to the sulfonamide. |

Sulfonylation and Chlorosulfonylation Techniques

When the precursor does not already contain the sulfonamide group, its introduction is a critical step. This is typically achieved through chlorosulfonylation, followed by amination. The direct chlorosulfonylation of an appropriately substituted benzene (B151609) ring with chlorosulfonic acid is a common method for producing benzenesulfonyl chlorides. google.com For instance, the synthesis of 2-chloro-5-nitrobenzene sulfonyl chloride is achieved by reacting 4-chloro-nitrobenzene with chlorosulfonic acid. prepchem.com Similarly, a precursor like 4-cyanobenzoic acid could potentially be chlorosulfonylated, although the electron-withdrawing nature of the cyano and carboxyl groups would make the reaction challenging. epa.govgoogle.comnih.gov

The resulting sulfonyl chloride is a highly reactive intermediate that can be readily converted to the corresponding sulfonamide.

Amination Reactions and Subsequent Functionalization

The conversion of a sulfonyl chloride to a sulfonamide is typically achieved through amination. This reaction involves treating the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. For the synthesis of this compound, the corresponding sulfonyl chloride, 5-cyano-2-nitrobenzenesulfonyl chloride, would be reacted with ammonia. The reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with ammonia to form 2-chloro-5-nitrobenzenesulfonamide (B17357) has been reported, demonstrating the feasibility of this transformation. google.com

In cases where the precursor is an aminobenzenesulfonamide, the amino group can be further functionalized. For example, the synthesis of 2-cyano-4-nitroaniline involves the ammonolysis of 2-chloro-5-nitrobenzonitrile under high pressure and temperature. google.com

Regioselective Introduction of Cyano and Nitro Groups

The regioselective introduction of the cyano and nitro groups is a crucial aspect of the synthesis.

Cyanation: The Sandmeyer reaction is a powerful tool for converting an aryl diazonium salt, derived from an aromatic amine, into a nitrile. wikipedia.orgorganic-chemistry.org Starting with 3-aminobenzenesulfonamide, diazotization with nitrous acid followed by treatment with a copper(I) cyanide catalyst would introduce the cyano group at the 5-position. wikipedia.orgorganic-chemistry.org This method offers excellent regiocontrol for the placement of the cyano group.

Nitration: The introduction of the nitro group at the 2-position, ortho to the sulfonamide and meta to the cyano group, is the final key step. The directing effects of the existing substituents play a critical role. The sulfonamide group is an ortho-, para-director, while the cyano group is a meta-director. Therefore, in a molecule like 5-cyanobenzenesulfonamide, nitration is expected to occur at the 2-position, directed by the sulfonamide group and not deactivated by the cyano group. The nitration of 4-chloro-nitrobenzene to introduce a sulfonyl chloride group at the 2-position has been demonstrated, indicating that nitration ortho to a halogen and meta to a nitro group is possible. prepchem.com

Synthesis of Related Nitrobenzenesulfonamide Scaffolds

The synthetic methodologies for nitrobenzenesulfonamides provide a valuable context for understanding the synthesis of the more complex this compound.

Synthesis of 2-Nitrobenzenesulfonamide (B48108)

The synthesis of 2-nitrobenzenesulfonamide is a well-established process. A common route involves the chlorosulfonylation of nitrobenzene (B124822) to produce 2-nitrobenzenesulfonyl chloride. However, this reaction can lead to a mixture of isomers. A more regioselective method starts with 2-nitroaniline. The amino group is first diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to furnish 2-nitrobenzenesulfonamide.

Alternatively, 2-nitrobenzenesulfonamide can be prepared by the direct amination of 2-nitrobenzenesulfonyl chloride. masterorganicchemistry.com

The following table outlines a general synthetic approach for 2-nitrobenzenesulfonamide:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization of 2-nitroaniline | 2-nitroaniline, NaNO₂, HCl | 2-nitrobenzenediazonium chloride |

| 2 | Sulfonylation (Sandmeyer-type) | 2-nitrobenzenediazonium chloride, SO₂, CuCl₂ | 2-Nitrobenzenesulfonyl chloride |

| 3 | Amination | 2-Nitrobenzenesulfonyl chloride, NH₃ | 2-Nitrobenzenesulfonamide |

Synthesis of 2-Methyl-5-nitrobenzenesulfonamide (B103893)

The synthesis of 2-methyl-5-nitrobenzenesulfonamide can be achieved through a two-step process starting from p-nitrotoluene. The initial step involves the sulfonation of p-nitrotoluene. This is typically carried out by reacting p-nitrotoluene with chlorosulfonic acid in an organic solvent. google.com The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then subjected to amination. A common method for this transformation is heating the sulfonyl chloride with ammonium (B1175870) carbonate. nih.gov The product can then be purified by crystallization from a solvent such as methanol. nih.gov

An alternative approach to sulfonation involves treating p-nitrotoluene with oleum (B3057394) (fuming sulfuric acid). prepchem.com The reaction mixture is heated, and upon completion, the product is isolated as its sodium salt by pouring the mixture onto ice and saturating the solution with sodium chloride. prepchem.com

Synthesis of 2,4-Dichloro-5-nitrobenzenesulfonamide

The synthesis of 2,4-dichloro-5-nitrobenzenesulfonamide can be approached by first preparing 2,4-dichloro-5-nitrotoluene. This intermediate is synthesized by the nitration of 2,4-dichlorotoluene (B165549) using fuming nitric acid at low temperatures. prepchem.com The resulting 2,4-dichloro-5-nitrotoluene can then be converted to the corresponding benzenesulfonyl chloride. This is achieved through chlorosulfonation, for example, by reacting it with chlorosulfonic acid.

Another relevant synthetic precursor is 2,4-dichloro-5-sulfamoylbenzoic acid. Its preparation involves the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid, using a catalyst such as sodium sulfate (B86663). patsnap.com The resulting 2,4-dichloro-5-carboxybenzenesulfonyl chloride is then subjected to ammonolysis with ammonia water to yield the desired product. patsnap.com

Alkylation Strategies from Alkali Metal Salts of Nitrobenzenesulfonamides

Alkali metal salts of nitrobenzenesulfonamides can serve as nucleophiles in alkylation reactions. The C-alkylation of alkali metal carbanions with olefins has emerged as a significant reaction in organic synthesis. rsc.org In these reactions, olefins act as electrophiles, which is contrary to their typical chemical behavior. rsc.org The reactivity of the organometallic species plays a crucial role, with alkylpotassium or alkylsodium compounds often leading to controlled, bimolecular reactions. rsc.org The use of reagents like potassium tert-butoxide (KOtBu) and potassium hexamethyldisilazide (KHMDS) often facilitates these transformations. rsc.org

Advanced Synthetic Transformations Involving this compound and its Derivatives

Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules from simpler precursors. These advanced transformations, including cascade reactions and solid-phase synthesis, are applicable to the derivatives of this compound.

Cascade Reactions and Tandem Cyclizations

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecular architectures. These reactions are characterized by their "pot economy," which minimizes waste and simplifies purification. ub.edu For instance, tandem reactions of 2-nitrobenzenesulfonamides have been utilized to synthesize 1-(phenylsulfonyl)-1H-benzimidazoles. mdpi.com Another example involves a light-driven cascade process for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. researchgate.net This particular reaction is initiated by the photochemical activity of phenolate (B1203915) anions and proceeds through a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (S_N) pathway. researchgate.net

Solid-Phase Organic Synthesis Methodologies

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. In the context of sulfonamide-containing molecules, this methodology has been employed for the synthesis of peptide-4-nitroanilides. nih.gov This strategy often involves anchoring a building block to a solid support, followed by sequential chemical transformations. For example, Fmoc-protected amino acids with a side-chain carboxyl group can be attached to a resin, allowing for the elongation of a peptide chain. nih.gov

Solution-Phase Synthetic Routes

Solution-phase synthesis remains a cornerstone of organic chemistry, offering flexibility and scalability. The synthesis of 2-cyano and 2-amido aziridinyl peptides, which are potential protease inhibitors, has been achieved using parallel solution-phase conditions. nih.gov This approach allows for the systematic variation of different parts of the molecule. Furthermore, a solution-phase peptide synthesis strategy has been developed using the 4-nitrobenzenesulfonamido group as a protecting and activating system for the carboxylic acid function. rsc.org This method is compatible with standard Fmoc chemistry and allows for peptide synthesis in both the C-to-N and N-to-C directions. rsc.org

Formation of Complex Heterocyclic Systems Incorporating the Sulfonamide Moiety

The sulfonamide functional group is a key component in a variety of heterocyclic compounds, many of which exhibit significant biological activity. The synthesis of these complex systems often involves the strategic incorporation of a sulfonamide moiety into a pre-existing heterocyclic scaffold or, conversely, the construction of a heterocyclic ring system onto a sulfonamide-containing precursor.

For instance, the reaction of 2-cyanomethylbenzo[c]imidazole with various aldehydes and ketones can lead to the formation of annulated heterocyclic derivatives. nih.gov This approach highlights the utility of activated nitrile compounds in constructing fused ring systems. Similarly, multicomponent reactions provide an efficient pathway to complex heterocycles. The condensation of 5-aminotetrazole, aromatic aldehydes, and cyclic ketones can yield tetrazoloquinazolines. frontiersin.org Another example involves the reaction of 5-aminopyrazoles with aldehydes and active methylene (B1212753) compounds to produce pyrazolopyridines. frontiersin.org These examples underscore the versatility of using building blocks with pre-functionalized moieties to construct diverse heterocyclic architectures.

Furthermore, the development of novel catalytic methods has expanded the toolbox for synthesizing N-heterocycles. Photoredox catalysis, for example, enables the use of sulfilimines as bifunctional N-radical precursors for cyclization reactions with alkenes, producing a range of N-unprotected heterocycles in a single step. nih.gov This method allows for the construction of five-, six-, and seven-membered rings. nih.gov

The following table provides examples of reaction types used to form complex heterocyclic systems that may incorporate a sulfonamide moiety.

| Reaction Type | Reactants | Product Type | Ref. |

| Annulation | 2-Cyanomethylbenzo[c]imidazole, Aldehydes/Ketones | Annulated Imidazole (B134444) Derivatives | nih.gov |

| Multicomponent Cyclization | 5-Aminotetrazole, Aromatic Aldehydes, Cyclic Ketones | Tetrazoloquinazolines | frontiersin.org |

| Condensation | 5-Aminopyrazoles, Aldehydes, Active Methylene Compounds | Pyrazolopyridines | frontiersin.org |

| Photocatalytic Cyclization | Sulfilimines, Alkenes | N-Unprotected Heterocycles | nih.gov |

C-N Bond Formation Reactions in the Context of Cyano-Substituted Benzene Systems

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of nitrogen-containing compounds. numberanalytics.comresearchgate.net In the context of cyano-substituted benzene systems, such as those related to this compound, C-N bond formation reactions are pivotal for introducing amine functionalities and constructing more complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines. acs.orgnih.gov This powerful method allows for the coupling of aryl halides or pseudohalides with a wide range of amine nucleophiles, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) which often have a more limited substrate scope. acs.org The versatility of palladium-catalyzed C-N coupling has been demonstrated in the synthesis of numerous pharmaceuticals and complex organic molecules. nih.gov

Another important strategy for C-N bond formation is reductive amination. This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com Reductive amination is a highly controlled process that avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

The cyano group itself is a versatile functional group that can be transformed into various other nitrogen-containing moieties. tcichemicals.com For example, it can be hydrolyzed to form amides or carboxylic acids, or reduced to produce amines. tcichemicals.com The cyano group can also participate in cycloaddition reactions to form heterocyclic rings. tcichemicals.com

The following table summarizes key C-N bond formation reactions relevant to cyano-substituted benzene systems.

| Reaction Type | Description | Key Features | Ref. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides/pseudohalides with amines. | Broad substrate scope, high functional group tolerance. | acs.orgnih.gov |

| Reductive Amination | Reaction of a carbonyl compound with an amine followed by reduction. | Controlled mono-alkylation of amines. | masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. | Requires electron-withdrawing groups on the aromatic ring. | acs.org |

| Ullmann and Goldberg Couplings | Copper-catalyzed C-N bond formation. | Traditional method, often requires harsh conditions. | acs.org |

Catalytic Systems and Reaction Conditions

The synthesis of sulfonamides and their analogs often relies on carefully selected catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of catalyst, base, and solvent can significantly influence the outcome of the reaction.

Organic Base Catalysis

Organic bases play a crucial role in many synthetic transformations involving sulfonamides. In the context of sulfonamide synthesis, organic bases such as triethylamine (B128534) and pyridine (B92270) are frequently employed. For instance, in a one-pot synthesis of sulfinamides, triethylamine is used as a base in conjunction with thionyl chloride. acs.org The reaction proceeds through a sulfinyl chloride intermediate, and the organic base facilitates the subsequent reaction with an amine. acs.org

Furthermore, in some electrochemical syntheses of sulfonamides from thiols and amines, the addition of pyridine as an electron-mediator was found to be necessary to expand the substrate scope to include heteroaryl amines. rsc.org This highlights the ability of organic bases to act not just as proton scavengers but also as key components in the catalytic cycle.

Proline sulfonamide organocatalysts have also been developed for various enantioselective reactions, demonstrating the utility of chiral organic bases in asymmetric synthesis. google.com These catalysts have been shown to be effective in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. google.com

Inorganic Base Catalysis

Inorganic bases are widely used in the synthesis of sulfonamides and related compounds. Common inorganic bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). uwindsor.ca In palladium-catalyzed C-N cross-coupling reactions for the synthesis of N-aryl sulfinamides, sodium hydroxide has been used effectively as the base. organic-chemistry.org The addition of a small amount of water can enhance the yield, likely by improving the dissolution of the inorganic base. organic-chemistry.org

In the context of Buchwald-Hartwig aminations, a variety of inorganic bases can be employed, with the choice often depending on the specific substrates and desired functional group tolerance. uwindsor.ca Strong bases like sodium tert-butoxide are common, but weaker bases such as potassium carbonate and potassium phosphate (B84403) can also be effective, particularly when dealing with base-sensitive functional groups. uwindsor.ca

The following table provides examples of inorganic bases used in sulfonamide synthesis.

| Inorganic Base | Reaction Type | Role | Ref. |

| Sodium Hydroxide (NaOH) | Palladium-catalyzed C-N cross-coupling | Base | organic-chemistry.org |

| Potassium Carbonate (K2CO3) | Buchwald-Hartwig amination | Base | uwindsor.ca |

| Cesium Carbonate (Cs2CO3) | Buchwald-Hartwig amination | Base | uwindsor.ca |

| Potassium Phosphate (K3PO4) | Buchwald-Hartwig amination | Base | uwindsor.ca |

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized the synthesis of sulfonamides, providing mild and efficient routes to a wide array of these important compounds. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a cornerstone of modern C-N bond formation. acs.orgnih.gov This methodology has been successfully applied to the synthesis of a vast number of arylamines, including those incorporated into pharmaceutical compounds. nih.gov

The catalytic system for these reactions typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is critical and can significantly impact the efficiency and scope of the reaction. acs.org

Copper catalysis has also emerged as a valuable tool for sulfonamide synthesis. acs.org Synergistic photoredox and copper catalysis has been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This method proceeds at room temperature and tolerates a variety of functional groups. acs.org

The following table summarizes key transition metal-catalyzed reactions for sulfonamide synthesis.

| Metal Catalyst | Reaction Type | Key Features | Ref. |

| Palladium | Buchwald-Hartwig Amination | Broad scope for aryl halide and amine coupling. | acs.orgnih.gov |

| Palladium | Chlorosulfonylation of Arylboronic Acids | Mild conditions for preparing arylsulfonyl chlorides. | nih.gov |

| Copper | Synergistic Photoredox and Copper Catalysis | Single-step synthesis from aryl radical precursors. | acs.org |

| Copper | Aerobic Dimerization of Thiols | Forms thiosulfonates as precursors to sulfonamides. | organic-chemistry.org |

Solvent Effects and Reaction Optimization

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of sulfonamides. Solvents can influence the solubility of reactants and catalysts, the rate of reaction, and even the reaction pathway.

In the palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides, a mixture of toluene (B28343) and a small amount of degassed water was found to be the optimal solvent system. organic-chemistry.org The addition of water likely improves the solubility of the inorganic base, leading to higher yields. organic-chemistry.org In another example, the synthesis of sulfonamides from sodium sulfinates and amines was optimized in acetonitrile (B52724) (CH3CN) at 80°C. nih.gov Screening of various solvents revealed that CH3CN provided the best results compared to other options like ethyl acetate. nih.gov

Reaction optimization often involves a systematic screening of various parameters, including the catalyst, ligand, base, solvent, temperature, and reaction time. For instance, in the development of a metal-free synthesis of arylsulfonamides, various reaction conditions were tested to identify the optimal parameters for the in situ generation of the active electrophile. researchgate.net Similarly, the optimization of a one-pot synthesis of sulfinamides involved evaluating different activating agents, with thionyl chloride being chosen over oxalyl chloride due to easier product purification. acs.org

The following table provides examples of solvent effects and optimized reaction conditions in sulfonamide synthesis.

| Reaction | Optimized Solvent | Other Optimized Conditions | Ref. |

| Pd-catalyzed C-N cross-coupling of sulfinamides | Toluene with 5% degassed water | Pd2(dba)3 catalyst, tBuXPhos ligand, NaOH base, 90°C | organic-chemistry.org |

| Amination of sodium sulfinates | Acetonitrile (CH3CN) | NH4I additive, 80°C, 12 h | nih.gov |

| Metal-free synthesis of arylsulfonamides | - | Systematic screening of various parameters. | researchgate.net |

| One-pot synthesis of sulfinamides | Tetrahydrofuran (THF) | Thionyl chloride as activating agent, triethylamine base, room temperature | acs.org |

Protective Group Strategies for Sulfonamide Nitrogen

Utilization of Nitrobenzenesulfonyl Group as an Amino Protecting Group

The nitrobenzenesulfonyl (Ns) group, particularly the ortho- (o-Ns) and para- (p-Ns) isomers, is a widely used protecting group for primary and secondary amines. nih.govguidechem.com The strong electron-withdrawing nature of the nitro group is crucial to its function. guidechem.comresearchgate.net This electronic effect increases the acidity of the N-H proton in primary sulfonamides, facilitating N-alkylation reactions, such as the Mitsunobu reaction, to synthesize secondary amines. chem-station.com This strategy is often referred to as the Fukuyama amine synthesis. chem-station.com

The protection of primary amines is typically achieved by reacting the amine with the corresponding nitrobenzenesulfonyl chloride (e.g., o-nitrobenzenesulfonyl chloride or p-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine. nih.govguidechem.com

Key advantages of using the nitrobenzenesulfonyl group include:

Stability: Ns-amides are stable under a variety of reaction conditions, including acidic and basic environments, to which other protecting groups like Boc or Fmoc might be sensitive. nih.govguidechem.com

Activation: The Ns group activates the sulfonamide for N-alkylation. chem-station.com

Orthogonality: The deprotection conditions for the Ns group are distinct from those used for other common protecting groups like Boc and Cbz, allowing for selective removal in complex molecules. thieme-connect.de

The o-nitrobenzenesulfonyl (oNBS) group, in particular, has been noted for its use in peptide synthesis. oNBS-protected amino acids are less prone to racemization during coupling reactions compared to their Fmoc-protected counterparts. ug.edu.pl

Structural Characterization and Solid State Analysis

X-ray Crystallography of 5-Cyano-2-nitrobenzenesulfonamide and its Derivatives

The fundamental principle of Single-Crystal X-ray Diffraction (SCXRD) lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice. fiveable.me In 1912, Max von Laue discovered that crystalline substances behave as three-dimensional diffraction gratings for X-rays of wavelengths similar to the atomic spacing in the crystal. carleton.edu This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of scattered X-rays, resulting in a unique diffraction pattern. fiveable.me

The application of SCXRD involves several key steps. High-quality single crystals of the target compound, in this case, this compound, are first grown. These crystals are then mounted on a goniometer within a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern, consisting of a series of spots or reflections, is collected by a detector. pulstec.netinflibnet.ac.in The positions and intensities of these reflections contain the essential information to solve the crystal structure. fiveable.me

The analysis of the diffraction pattern begins with the determination of the crystal's unit cell, the fundamental repeating unit of the crystal lattice. wikipedia.orgbyjus.com The symmetry of the diffraction pattern's Laue class, combined with the unit cell parameters, allows for the assignment of the crystal to one of the seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. wikipedia.orgoup.com

Further analysis involves identifying systematic absences in the diffraction data. fiveable.me These absences are the result of destructive interference caused by symmetry elements with translational components, such as screw axes and glide planes. fiveable.mecam.ac.uk By examining these systematic absences and referring to the International Tables for Crystallography, the space group of the crystal can be determined. fiveable.me The space group provides a complete description of the symmetry of the crystal structure. wikipedia.org

The unit cell is defined by six parameters: the lengths of the three edges (a, b, c) and the angles between them (α, β, γ). wikipedia.orgbyjus.com These parameters are precisely determined from the geometry of the diffraction pattern and are fundamental to describing the crystal lattice. numberanalytics.com Variations in these parameters can provide insights into the effects of factors like pressure or temperature on the crystal structure. researchgate.net

Once the crystal structure is solved, the precise coordinates of each atom within the asymmetric unit are determined. wikipedia.org This allows for a detailed analysis of the molecular conformation of this compound, including the planarity of the benzene (B151609) ring, the orientation of the cyano and nitro groups, and the geometry of the sulfonamide moiety.

The arrangement of molecules within the crystal lattice is governed by a variety of non-covalent interactions. rsc.orgrsc.org These interactions, including hydrogen bonds and π-π stacking, are crucial in stabilizing the crystal packing. lew.ronih.gov

Hydrogen Bonding: The presence of the sulfonamide group in this compound provides both hydrogen bond donors (the -NH2 group) and acceptors (the sulfonyl oxygens). These can form a network of intermolecular hydrogen bonds, significantly influencing the crystal's architecture. rsc.org

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, where the π-orbitals of adjacent rings overlap. rsc.org The electron-withdrawing nature of the cyano and nitro groups can affect the electron density of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions. rsc.org

The analysis of the crystal structure reveals the specific distances and angles of these interactions, providing a quantitative understanding of their role in the solid-state assembly.

The initial solution of the crystal structure provides an approximate model. This model is then refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model. iucr.orgiucr.org The most common method for refinement is the method of least squares, which minimizes the differences between the observed and calculated structure factor amplitudes. iucr.org

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or residual factor). numberanalytics.com A low R-factor indicates a good agreement between the experimental data and the structural model. The refinement process also provides information on atomic displacement parameters, which describe the thermal motion of atoms within the crystal. mit.edu Challenges in refinement can arise from issues such as crystal twinning or disorder, which require specialized techniques to resolve. numberanalytics.com

Spectroscopic Investigation

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer complementary information about the molecule's electronic and vibrational properties. For a comprehensive understanding of this compound, a variety of spectroscopic methods would be employed.

Spectroscopic analysis would likely involve techniques such as Infrared (IR) spectroscopy to identify the characteristic vibrational frequencies of the functional groups (cyano, nitro, sulfonamide), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical environment of the hydrogen and carbon atoms. synhet.comru.nl Ultraviolet-Visible (UV-Vis) spectroscopy could provide insights into the electronic transitions within the molecule. synhet.com Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide critical information about its chemical environment. While specific spectral data for this compound is available from suppliers, detailed conformational studies in published literature are limited. bldpharm.com However, related compounds like 2-Cyano-5-nitropyridine have been characterized by ¹H NMR, which can offer comparative insights into the electronic effects of the cyano and nitro groups on the aromatic ring. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, these techniques would confirm the presence of the cyano (C≡N), nitro (NO₂), and sulfonamide (SO₂NH₂) groups. For instance, the characterization of new polymorphic forms of 5-nitrofurazone utilized FT-IR and Raman spectroscopy to analyze its vibrational modes, a method that would be equally applicable to studying the solid-state forms of this compound. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a related compound, a transition-metal complex containing a sulfonate group, showed a charge-transfer band around 278 nm and a d-d transition band at 684 nm. researchgate.net While the specific absorption maxima for this compound would differ, this illustrates the type of electronic transitions that can be observed.

Mass Spectrometry (LC-MS, UPLC-MS, ESI-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the purity of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used. bldpharm.com ESI is a soft ionization technique that often generates ions with little fragmentation, making it ideal for molecular weight determination. bu.edu UPLC-MS/MS, a more advanced method, allows for the sensitive and specific detection of compounds and their fragments, which is crucial for both identification and quantification. nih.govmdpi.com This method can be operated in both positive and negative ion modes to achieve the best signal intensity for the analyte. mdpi.comnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for chemical compounds.

Crystallization Techniques for Generating Single Crystals

The growth of high-quality single crystals is a prerequisite for definitive structural determination by X-ray crystallography. Several techniques are employed to achieve this:

Solvent Layering: This method involves dissolving the compound in a "good" solvent and carefully layering a "bad" solvent on top. unifr.ch Crystallization occurs at the interface of the two solvents. unifr.ch

Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile solvent in which the compound is insoluble. unifr.ch Slow diffusion of the volatile solvent's vapor into the solution induces crystallization. unifr.ch

Sublimation: The compound is heated under reduced pressure, causing it to vaporize and then deposit as crystals on a cold surface. youtube.com

Thermal Recrystallization: This involves dissolving the compound in a minimal amount of solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. researchgate.net

Horizontal Diffusion: This technique can be used for the rapid crystallization of unstable compounds by allowing reactants to diffuse towards each other in a static solution. unizar.es

Characterization of Polymorphic Forms

Different polymorphic forms of a compound can exhibit distinct physicochemical properties. mdpi.comsemanticscholar.org The characterization of these forms is crucial and is typically carried out using a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays from the powder sample. mdpi.comsemanticscholar.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which are often different for each polymorph. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which can indicate the presence of solvates or decomposition. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): These methods can differentiate polymorphs based on subtle differences in their vibrational spectra that arise from different crystal packing and molecular conformations. nih.govresearchgate.net

For example, studies on 5-nitrofurazone have shown how different polymorphs can arise from different molecular conformations and hydrogen-bonding networks, leading to distinct packing patterns. nih.govresearchgate.net Similarly, the compound (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide has been shown to exist in at least two polymorphic forms, A and B, which can be distinguished by IR-spectrometry or X-ray crystallography. google.com

Investigation of Co-crystal Formation and its Impact on Solid-State Organization

The strategic modification of the solid-state structure of a pharmaceutical compound through co-crystallization can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. mdpi.com While specific studies on the co-crystal formation of this compound are not extensively documented in publicly available literature, an analysis of its functional groups—sulfonamide, nitro, and cyano—provides a strong basis for predicting its co-crystallization potential. The investigation into co-crystal formation of structurally related nitrobenzenesulfonamide derivatives offers valuable insights into the types of intermolecular interactions that govern their solid-state organization.

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular interactions. mdpi.com In the solid state, sulfonamides commonly exhibit well-defined hydrogen-bonding patterns, such as chains or dimers. mdpi.com The nitro group (-NO₂) is a strong hydrogen bond acceptor, while the cyano group (-C≡N) can also participate in hydrogen bonding and other non-covalent interactions. This combination of functional groups makes this compound a promising candidate for forming co-crystals with a variety of co-formers.

Co-formers are typically selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions with the active pharmaceutical ingredient (API). For this compound, potential co-formers could include compounds with hydrogen bond donor groups, such as carboxylic acids, alcohols, or amides, which can interact with the nitro and sulfonamide oxygen atoms. Conversely, co-formers with hydrogen bond acceptor groups could interact with the sulfonamide N-H protons.

The formation of co-crystals would alter the crystal packing of this compound, leading to a new crystalline form with a unique set of physicochemical properties. The impact of co-crystallization on the solid-state organization can be significant, potentially leading to changes in melting point, dissolution rate, and mechanical properties.

To illustrate the effects of substituent changes on the crystal structure of related compounds, the crystallographic data for three N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives are presented below. Although these compounds have a secondary sulfonamide, the data highlights how different substitution patterns on the nitrobenzenesulfonamide core can lead to varied crystal packing and intermolecular interactions.

Table 1: Crystallographic Data for N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives

| Compound | Crystal System | Space Group | C-S-N-C Torsion Angle (°) | Primary Hydrogen Bond Acceptor |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Monoclinic | P2₁/n | -68.9 | Sulfonamide Oxygen |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Monoclinic | P2₁/c | 83.4 | Sulfonamide Oxygen |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Orthorhombic | Pbca | 173.8 | Methoxy Oxygen |

Data sourced from a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. mdpi.com

The synthesis of co-crystals can be achieved through various methods, including solution-based techniques like slow evaporation and solid-state methods such as grinding or slurry conversion. nih.gov The choice of method can influence the resulting co-crystal phase and its purity.

In a hypothetical co-crystal screening of this compound, a range of pharmaceutically acceptable co-formers would be tested. The resulting solid phases would be characterized using techniques such as X-ray powder diffraction (XRPD) to identify new crystalline forms, differential scanning calorimetry (DSC) to determine thermal properties, and infrared (IR) spectroscopy to probe changes in hydrogen bonding. Single-crystal X-ray diffraction would provide definitive proof of co-crystal formation and a detailed understanding of the three-dimensional arrangement of the molecules in the crystal lattice.

The successful formation of co-crystals of this compound would likely lead to a significant alteration of its solid-state organization, driven by the formation of new and robust intermolecular interactions with the chosen co-former. This, in turn, could offer a pathway to modulate its physical and chemical properties to optimize its performance as a pharmaceutical agent.

Computational and Theoretical Chemistry of 5 Cyano 2 Nitrobenzenesulfonamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In studies of related compounds, such as 4-phthalimidobenzenesulfonamide derivatives, DFT has been successfully used to optimize molecular geometries. nih.gov For 5-Cyano-2-nitrobenzenesulfonamide, this approach would involve calculating the electron density to determine the molecule's ground-state energy and its most stable three-dimensional structure.

A typical DFT study involves selecting a functional and a basis set. For instance, the B3LYP functional with a 6-311G basis set has been effectively used for optimizing the geometries of similar sulfonamide derivatives. nih.gov The output of these calculations provides detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| Functional (e.g., B3LYP) | Approximation used to describe the exchange-correlation energy in DFT. | Balancing accuracy and computational cost for organic molecules. |

| Basis Set (e.g., 6-311G) | A set of mathematical functions used to build the molecular orbitals. | Provides a flexible description of the electron distribution. |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Assessing chemical reactivity and electronic transitions. |

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses rotational freedom around its single bonds, particularly the C-S and S-N bonds. Conformational analysis is the systematic study of the different spatial arrangements of atoms that can be achieved through bond rotations.

The process involves mapping the potential energy surface of the molecule to identify low-energy, stable conformations. Energy minimization calculations are performed to find the geometry that corresponds to a minimum on this surface. This ensures that the calculated properties are representative of the most likely shape of the molecule. For complex molecules, this process can identify several low-energy conformers that may coexist in equilibrium.

The way a molecule interacts with its environment (e.g., other molecules, solvents, or biological receptors) is governed by intermolecular forces. For this compound, the cyano (-CN), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups are all capable of forming significant non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-stacking.

Computational methods are used to visualize and quantify these interactions. For example, Hirshfeld surface analysis is a technique used to explore intermolecular contacts in crystalline structures by mapping properties onto a surface defined by the molecule's electron density. nih.gov Studies on other cyano-containing compounds have used spectroscopic and computational approaches to elucidate how intramolecular and intermolecular interactions influence molecular arrangement and properties. rsc.org These analyses can reveal the specific atoms and functional groups that dominate the molecule's interaction patterns, which is critical for understanding its crystal packing and its binding affinity to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are widely developed for benzenesulfonamide (B165840) derivatives due to their broad range of biological activities, including as carbonic anhydrase inhibitors. nih.gov The development of a QSAR model involves several key steps: nih.gov

Data Set Collection: A series of benzenesulfonamide compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D descriptors derived from the chemical graph or 3D descriptors derived from the molecule's conformation.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity. nih.gov More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used, which relate the 3D steric and electrostatic fields of the molecules to their activity. tandfonline.com

Model Validation: The model's reliability and predictive power are rigorously tested. researchgate.net

These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govyoutube.com

The validation of a QSAR model is essential to ensure it is robust and can make accurate predictions. researchgate.net A model with good internal correlation might not necessarily have good predictive power for new compounds. researchgate.net Validation is typically performed using both internal and external methods. nih.gov

Internal Validation: This assesses the stability of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. researchgate.net The key statistical parameter here is the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This tests the model's ability to predict the activity of compounds that were not used in its development (the test set). nih.gov The predictive capability is often measured by the predictive correlation coefficient (R²_pred). mdpi.com

A reliable QSAR model must satisfy several statistical criteria. The findings from a review of 44 QSAR models revealed that relying solely on the coefficient of determination (r²) is insufficient to confirm the validity of a model. nih.gov A combination of statistical metrics is necessary for a thorough assessment.

| Parameter | Symbol | Typical Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit of the model to the training data. nih.gov |

| Cross-validated R² (LOO) | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. researchgate.net |

| Predictive R² | R²_pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. mdpi.com |

| F-test value | F | High value | Indicates the statistical significance of the regression model. |

Correlation of Molecular Descriptors with Biological Activity

The biological activity of sulfonamides, including derivatives of this compound, can be correlated with various molecular descriptors. researchgate.netnih.gov These descriptors, which quantify different aspects of a molecule's structure and properties, are crucial in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net By establishing a mathematical relationship between these descriptors and a compound's biological activity, it is possible to predict the activity of new, unsynthesized molecules.

Key molecular descriptors for sulfonamides often include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can indicate a molecule's reactivity and ability to participate in charge-transfer interactions. scielo.br The distribution of electron density, often influenced by electron-withdrawing or -donating groups, also plays a significant role. nih.gov

Steric and Topological Properties: These include molecular weight, volume, and shape indices. The spatial arrangement of atoms and functional groups can determine how well a molecule fits into a biological target's binding site.

Lipophilicity: Often quantified by the logarithm of the partition coefficient (log P), this descriptor is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

QSAR studies on various sulfonamides have demonstrated that a combination of these descriptors can effectively model their biological activities, such as antimicrobial or enzyme inhibitory effects. researchgate.netnih.gov For instance, the presence of specific substituents on the aromatic ring can significantly alter the electronic and steric properties, thereby influencing the compound's interaction with its target and, consequently, its biological activity. openaccesspub.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interactions between a ligand, such as this compound, and a protein target at the atomic level.

Prediction of Ligand-Protein Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. nih.gov For sulfonamide derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes, such as carbonic anhydrases and α-glucosidase. nih.govresearchgate.net These studies often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov The "lock-and-key," "induced fit," and "conformational selection" models help to conceptualize these binding mechanisms. nih.gov

Assessment of Binding Affinity and Specificity

Beyond predicting the binding mode, molecular docking and more advanced computational methods can estimate the binding affinity, often expressed as a binding energy or inhibition constant (Ki). nih.gov This allows for the ranking of different ligands based on their predicted potency. nih.gov The specificity of a ligand for a particular protein target over others can also be assessed by docking the ligand into the binding sites of multiple proteins. For sulfonamides, this is crucial for understanding their selective inhibition of different enzyme isoforms. nih.gov

Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. bohrium.comnih.govfrontiersin.orgnih.gov MD simulations track the movements of atoms in the complex, providing information on conformational changes, the stability of key interactions, and the role of solvent molecules. bohrium.comfrontiersin.org For sulfonamide-protein complexes, MD simulations can reveal how the ligand and protein adapt to each other upon binding, the flexibility of different regions of the protein, and the pathways through which the ligand may enter and exit the binding site. bohrium.comnih.gov This dynamic information is essential for a comprehensive understanding of the binding process and for the design of more effective and specific inhibitors. youtube.com

Computational Thermodynamics

Computational thermodynamics involves the calculation of thermodynamic properties of molecules, which can provide a deeper understanding of their stability and reactivity.

Calculation of Standard Enthalpies of Formation and Combustion for Related Organic Molecules

The standard enthalpy of formation (ΔH°f) and standard enthalpy of combustion (ΔH°c) are fundamental thermodynamic properties. libretexts.org For organic molecules related to this compound, these values can be determined experimentally through calorimetry or calculated using computational methods. researchgate.netscribd.com

Experimental and calculated thermodynamic data for benzenesulfonamide and its derivatives provide a valuable reference for understanding the energetic properties of this class of compounds. researchgate.netresearchgate.net

Table 1: Experimental Thermodynamic Data for Benzenesulfonamide and its Derivatives

| Compound | Molar Energy of Combustion (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| Benzenesulfonamide | -3611.4 ± 1.8 | -347.1 ± 1.9 |

| o-Toluenesulfonamide | -4280.7 ± 1.1 | -356.5 ± 1.4 |

| p-Toluenesulfonamide | -4458.8 ± 1.5 | -178.4 ± 1.7 |

| 2-Aminobenzenesulfonamide | -3745.7 ± 1.2 | -356.9 ± 1.4 |

| 4-Aminobenzenesulfonamide | -3725.6 ± 1.9 | -377.1 ± 2.1 |

Data sourced from combustion rotating-bomb calorimetry experiments. researchgate.net

These thermodynamic parameters are crucial for assessing the stability of the molecules and for calculating the energy changes associated with chemical reactions. libretexts.org

Exploration of Reactivity and Mechanistic Pathways

Reactivity Profiles of the Nitro Group

The nitro group is a powerful modulator of aromatic reactivity, primarily through its significant electron-withdrawing capabilities.

The nitro group (-NO₂) exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. wikipedia.org This deactivation stems from two primary electronic effects: a negative inductive effect (-I) and a negative resonance effect (-M or -R). The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the aromatic ring through the sigma bond (inductive effect). minia.edu.egnih.gov

Simultaneously, the nitro group withdraws electron density via resonance, delocalizing the pi electrons of the ring onto the oxygen atoms of the nitro group. fiveable.mequora.comnih.gov This combined action significantly reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles. fiveable.mequora.com Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation on the aromatic ring of 5-Cyano-2-nitrobenzenesulfonamide would require harsh conditions, if they proceed at all. The presence of both the nitro and cyano groups further intensifies this deactivation.

| Substituent Group | Electronic Effect | Impact on Aromatic Ring | Directing Effect (for Electrophilic Substitution) |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Meta-directing |

| Cyano (-CN) | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Meta-directing |

| Sulfonamide (-SO₂NH₂) | Electron-Withdrawing (-I) | Moderately Deactivating | Meta-directing |

The nitro group is readily susceptible to reduction, a transformation of significant synthetic utility. Aromatic nitro compounds can be reduced to a variety of other functional groups, most commonly primary amines (anilines). youtube.com This conversion is a cornerstone of synthetic organic chemistry as it transforms a strongly deactivating group into a strongly activating amino group. csbsju.edu

The reduction proceeds in a stepwise manner, involving nitroso and hydroxylamine intermediates. nih.gov A variety of reducing agents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.comlibretexts.org It is a clean and efficient method.

Metals in Acidic Media: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). csbsju.edu For instance, the reaction with iron and HCl is a common laboratory and industrial method for producing anilines. youtube.com

Other Reagents: Other reagents like sodium hydrosulfite or sodium sulfide can also be used for the reduction of nitro groups. wikipedia.org

In the context of this compound, the reduction of the nitro group would yield 2-amino-5-cyanobenzenesulfonamide. This transformation would dramatically alter the electronic properties of the aromatic ring, making it more activated towards electrophilic substitution.

| Reagent System | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature to mild heating | Amine | youtube.com |

| Fe / HCl | Aqueous ethanol, reflux | Amine | youtube.comcsbsju.edu |

| SnCl₂ / HCl | Concentrated HCl, heating | Amine | wikipedia.org |

| Zn / NH₄Cl | Aqueous solution, room temperature | Hydroxylamine | wikipedia.org |

Reactivity Profiles of the Cyano Group

The cyano, or nitrile, group (-C≡N) is another versatile functional group whose reactivity is characterized by its strong electron-withdrawing nature and the electrophilicity of the carbon atom. ebsco.comchemistrysteps.com

Similar to the nitro group, the cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. ausetute.com.au It deactivates the aromatic ring towards electrophilic attack. minia.edu.eg

A key consequence of this electron-withdrawing ability is the enhancement of the acidity of protons on adjacent atoms. vedantu.com For this compound, the most acidic protons are those on the sulfonamide nitrogen (-SO₂NH₂). The presence of the cyano and nitro groups, in addition to the sulfonyl group itself, withdraws electron density from the N-H bonds, facilitating the departure of a proton (H⁺). This effect stabilizes the resulting conjugate base (anion) by delocalizing the negative charge. quora.comechemi.com The pKa of benzoic acid, for example, decreases (acidity increases) with the introduction of electron-withdrawing substituents like the cyano or nitro group. libretexts.org

| Substituent (X) in p-X-C₆H₄COOH | pKa | Effect of Substituent |

|---|---|---|

| -H | 4.20 | Reference |

| -Cl | 4.00 | Electron-withdrawing (increases acidity) |

| -CN | 3.55 | Strongly electron-withdrawing (increases acidity) |

| -NO₂ | 3.43 | Strongly electron-withdrawing (increases acidity) |

The cyano group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or, as an intermediate, an amide. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH or KOH) results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting carboxylic acid can be obtained by subsequent acidification of the reaction mixture. chemguide.co.uk

For this compound, hydrolysis would convert the cyano group into a carboxylic acid group, forming 4-nitro-3-(sulfamoyl)benzoic acid.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbon-nitrogen triple bond completely to a primary amine (R-CH₂NH₂). libretexts.orgchemistrysteps.com Catalytic hydrogenation over catalysts like Raney nickel is also an effective method for this transformation. ausetute.com.auwikipedia.org The presence of electron-withdrawing groups on an aromatic ring can facilitate the reduction of a benzonitrile to the corresponding benzylamine. nih.gov

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgwikipedia.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Applying these reactions to this compound could yield either 5-(aminomethyl)-2-nitrobenzenesulfonamide (using LiAlH₄) or 5-formyl-2-nitrobenzenesulfonamide (using DIBAL-H). Care must be taken as the nitro group is also susceptible to reduction, and achieving selectivity might require careful choice of reagents and conditions.

Reactivity of the Sulfonamide Moiety

The proton attached to the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This effect is further amplified by the presence of the nitro and cyano groups on the benzene ring. These groups inductively withdraw electron density from the sulfonamide moiety, which stabilizes the resulting conjugate base (the sulfonamide anion) after deprotonation. This increased stabilization of the anion leads to a lower pKa value, signifying greater acidity compared to unsubstituted benzenesulfonamides.

The general pKa range for unsubstituted aromatic sulfonamides is typically around 10. However, the attachment of strong electron-withdrawing groups can lower this value significantly. For comparison, the pKa of trifluoromethanesulfonamide is approximately 6.3. Given the combined electronic effects of the 2-nitro and 5-cyano substituents, the pKa of this compound is expected to be substantially lower than that of simple benzenesulfonamide (B165840), making it a relatively strong nitrogen acid.

Upon deprotonation by a suitable base, the sulfonamide nitrogen becomes anionic and highly nucleophilic. The resulting anion, [ArSO₂NR]⁻, can readily participate in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen is available for bond formation, making it a potent nucleophile for constructing new carbon-nitrogen or heteroatom-nitrogen bonds.

The reactivity of this nitrogen anion is central to the derivatization of the sulfonamide group, allowing for the introduction of a wide range of substituents at this position.

The nucleophilic character of the deprotonated sulfonamide nitrogen allows for extensive derivatization. This is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound. Typical derivatization reactions include alkylation, acylation, and arylation.

N-Alkylation: In the presence of a base, the sulfonamide can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. The reaction proceeds via an SN2 mechanism where the sulfonamide anion displaces the leaving group on the alkyl electrophile.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides. This transformation introduces a carbonyl group adjacent to the sulfonamide nitrogen.

N-Arylation: The sulfonamide nitrogen can also be arylated, often through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the sulfonamide with an aryl halide.

These derivatization reactions provide a versatile handle for synthesizing a library of compounds based on the this compound scaffold, enabling the systematic exploration of structure-activity relationships.

Applications in Enzyme Inhibition and Biochemical Mechanism of Action in Vitro/cellular Studies

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics are fundamental to characterizing the interaction between an inhibitor and its target enzyme. These studies measure the effect of the inhibitor on the rate of the enzyme-catalyzed reaction, providing quantitative measures of potency and insights into the mechanism of action.

Michaelis-Menten Kinetics and Lineweaver-Burk Analysis

The foundation of studying enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). The Michaelis-Menten equation is expressed as:

v₀ = (Vmax * [S]) / (Km + [S])

This relationship illustrates that as the substrate concentration increases, the reaction rate approaches Vmax. The Km is the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for its substrate.

To determine and visualize these kinetic parameters, especially in the presence of an inhibitor, a linearized form of the Michaelis-Menten equation is often used. The most common of these is the Lineweaver-Burk plot, which plots the reciprocal of the reaction velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]):

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This double-reciprocal plot yields a straight line, where the y-intercept corresponds to 1/Vmax, the x-intercept corresponds to -1/Km, and the slope is Km/Vmax. By generating these plots in the absence and presence of an inhibitor like 5-Cyano-2-nitrobenzenesulfonamide, the type of inhibition can be determined based on the changes observed in Vmax and Km.

Determination of Inhibition Constants (Ki, IC50)

To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is determined by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve. While widely used, the IC50 value can be influenced by factors such as substrate concentration.

Ki (Inhibition Constant): The Ki is a more absolute measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity between the inhibitor and the enzyme. For a competitive inhibitor, Ki can be calculated from the IC50 value and the Km of the substrate using the Cheng-Prusoff equation. The determination of Ki is crucial for comparing the potency of different inhibitors.

For a potential inhibitor like this compound, these values would be determined experimentally. However, specific Ki or IC50 values for this compound against carbonic anhydrase isoforms are not documented in the available literature.

Illustrative Data Table for Inhibition Constants Note: The following table is for illustrative purposes only. No experimental data for this compound was found in the reviewed scientific literature.

| Target Enzyme | IC50 (nM) | Ki (nM) |

|---|---|---|

| hCA I | N/A | N/A |

| hCA II | N/A | N/A |

| hCA IX | N/A | N/A |

| hCA XII | N/A | N/A |

Characterization of Inhibition Types (Competitive, Non-Competitive, Uncompetitive, Mixed)